Baciguent

Beschreibung

Eigenschaften

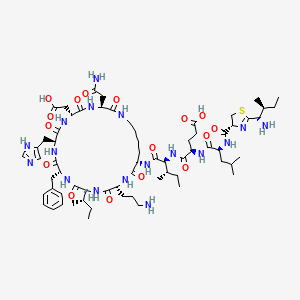

IUPAC Name |

4-[[2-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[1-[[3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-butan-2-yl-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H103N17O16S/c1-9-35(6)52(69)66-81-48(32-100-66)63(97)76-43(26-34(4)5)59(93)74-42(22-23-50(85)86)58(92)83-53(36(7)10-2)64(98)75-40-20-15-16-25-71-55(89)46(29-49(68)84)78-62(96)47(30-51(87)88)79-61(95)45(28-39-31-70-33-72-39)77-60(94)44(27-38-18-13-12-14-19-38)80-65(99)54(37(8)11-3)82-57(91)41(21-17-24-67)73-56(40)90/h12-14,18-19,31,33-37,40-48,52-54H,9-11,15-17,20-30,32,67,69H2,1-8H3,(H2,68,84)(H,70,72)(H,71,89)(H,73,90)(H,74,93)(H,75,98)(H,76,97)(H,77,94)(H,78,96)(H,79,95)(H,80,99)(H,82,91)(H,83,92)(H,85,86)(H,87,88) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKOFPXJLQSYAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H103N17O16S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1422.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1405-87-4, 22601-59-8 | |

| Record name | bacitracin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Baciguent | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bacitracin F, 1-[N-[[2-(1-amino-2-methylbutyl)-4,5-dihydro-4-thiazolyl]carbonyl]-l-leucine]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery of Bacitracin: A Technical Retrospective

Published: December 14, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth chronicle of the discovery of bacitracin, a polypeptide antibiotic that has been a mainstay in topical antibacterial therapy for decades. The narrative begins with its serendipitous discovery in 1943 by bacteriologist Balbina Johnson and surgeon Frank Meleney at Columbia University, and follows through to its initial characterization and FDA approval.[1][2] This document details the original experimental protocols for the isolation, purification, and assessment of antibacterial activity of bacitracin. Quantitative data from seminal studies are presented in tabular format for clarity. Furthermore, this guide employs Graphviz visualizations to illustrate the discovery workflow and the early-understood mechanism of action, providing a comprehensive resource for researchers in microbiology and drug development.

Introduction: A Fortuitous Discovery

The story of bacitracin begins in 1943 with a seven-year-old girl named Margaret Tracy, who sustained a compound fracture of the tibia after being struck by a vehicle.[3] Tissue debrided from her wound was sent to the Surgical Bacteriological Laboratory at Columbia-Presbyterian Medical Center, where Balbina Johnson was a bacteriologist.[2] Johnson observed that in the wound culture, the pathogenic staphylococci initially present were being eliminated by a microbe from the Bacillus genus.[2][3] This particular strain, isolated from the wound, demonstrated potent antibacterial properties.[4] In collaboration with her colleague, surgeon Frank L. Meleney, Johnson embarked on the characterization of this new antibiotic-producing organism.[2][3]

The bacterial strain was named Bacillus subtilis "Tracy I" in honor of the young patient.[3][4] The antibiotic substance it produced was subsequently named "bacitracin," a portmanteau of Bacillus and Tracy.[1][4] The initial findings were published in the journal Science in 1945.[4] Bacitracin was officially approved by the U.S. Food and Drug Administration (FDA) in 1948 for topical use, as systemic administration was found to be associated with nephrotoxicity.[5][6][7]

Initial Isolation and Characterization: Experimental Protocols

The early work by Johnson, Meleney, and their collaborator Herbert Anker laid the groundwork for the production and purification of bacitracin. The protocols outlined below are based on their initial publications and subsequent patents.

Cultivation of Bacillus subtilis "Tracy I"

The "Tracy I" strain was cultivated to produce the antibiotic substance. The process involved creating a suitable growth environment for the bacteria to thrive and secrete bacitracin into the medium.

-

Culture Medium: The "Tracy I" strain of B. subtilis was grown in a nutrient-rich broth. A common formulation described in early patents included a soybean meal medium.[8] The pH of the medium was adjusted to approximately 7.0.[9]

-

Incubation: The culture was incubated at 37°C for a period of three to seven days.[9] During this time, the bacteria would multiply and release bacitracin into the surrounding broth.

-

Harvesting: After the incubation period, the culture was harvested. The bacterial cells were separated from the broth, which now contained the crude bacitracin, through filtration.[9]

Extraction and Purification of Bacitracin

The initial extraction and purification process was a multi-step procedure designed to isolate the active antibiotic from the complex culture broth.

-

Solvent Extraction: The cell-free culture filtrate was extracted using n-butanol. A common ratio was one part n-butanol to two parts culture filtrate by volume.[9] This process was typically repeated twice to maximize the recovery of bacitracin from the aqueous phase to the organic solvent.

-

Concentration: The butanol extract was then concentrated. This was achieved through steam distillation in a vacuum, a method that allows for the evaporation of the solvent at a lower temperature, thus preserving the integrity of the antibiotic. Water was added during this process to facilitate the distillation.[9]

-

Acidification and Further Extraction: The resulting concentrate was acidified. This acidic solution was then extracted with a mixture of chloroform and butanol to further separate the bacitracin from impurities.[9]

-

Precipitation: The final step in the initial purification involved precipitating the bacitracin from the solvent mixture. This was accomplished by adding a precipitating agent, such as phosphotungstic acid, picric acid, or Reinecke's salt, which would cause the bacitracin to come out of solution as a solid.[9] This precipitate represented the crude, partially purified bacitracin.

Quantitative Analysis of Antibacterial Activity

Early assessments of bacitracin's efficacy focused on its activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, was a key metric. While the original 1945 paper provided qualitative descriptions of its activity, subsequent studies and compilations have provided quantitative data. The table below summarizes the general MIC ranges for bacitracin against several key bacterial species.

| Bacterial Species | MIC Range (μg/mL) | Gram Staining |

| Staphylococcus aureus | ≤0.03 - 700 | Gram-positive |

| Staphylococcus epidermidis | 0.25 - >16 | Gram-positive |

| Streptococcus pyogenes | 0.5 - >16 | Gram-positive |

Note: The wide range in MIC values can be attributed to variations in testing methodologies and the emergence of resistant strains over time. The data presented is a compilation from various sources reflecting the general susceptibility of these organisms to bacitracin.[4]

Mechanism of Action: Early Insights

From early on, it was understood that bacitracin's primary target was the bacterial cell wall. Later, more detailed biochemical studies elucidated the specific mechanism. Bacitracin interferes with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4] It achieves this by binding to and inhibiting the dephosphorylation of C55-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate).[4][10][11] This lipid carrier is responsible for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the growing cell wall.[10][11] By preventing the recycling of this carrier molecule, bacitracin effectively halts cell wall construction, leading to cell lysis and bacterial death.[11]

Visualizing the Discovery and Mechanism

To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. NewYork-Presbyterian | The Discovery of Bacitracin [healthmatters.nyp.org]

- 2. library-archives.cumc.columbia.edu [library-archives.cumc.columbia.edu]

- 3. smithsonianmag.com [smithsonianmag.com]

- 4. Bacitracin - Wikipedia [en.wikipedia.org]

- 5. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bacitracin Topical - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. US2776240A - Recovery and purification of bacitracin - Google Patents [patents.google.com]

- 9. US2498165A - Process for producing bacitracin - Google Patents [patents.google.com]

- 10. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmacyfreak.com [pharmacyfreak.com]

An In-Depth Technical Guide to the Primary Mechanism of Action of Bacitracin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacitracin, a polypeptide antibiotic produced by Bacillus subtilis and Bacillus licheniformis, exerts its primary antibacterial effect by disrupting the synthesis of the bacterial cell wall. This guide provides a detailed examination of the molecular mechanism underpinning bacitracin's activity. The core of its action is the inhibition of the dephosphorylation of C55-isoprenyl pyrophosphate, a critical lipid carrier in the peptidoglycan synthesis pathway. By forming a stable ternary complex with this carrier molecule and a divalent metal ion, bacitracin effectively halts the regeneration of the lipid carrier, leading to a cessation of cell wall construction and subsequent bacterial lysis. This document furnishes quantitative data on bacitracin's efficacy, detailed experimental protocols for assessing its activity, and visual diagrams of the pertinent biochemical pathways and experimental workflows.

Core Mechanism of Action: Inhibition of C55-Isoprenyl Pyrophosphate Dephosphorylation

The primary molecular target of bacitracin is the C55-isoprenyl pyrophosphate (also known as undecaprenyl pyrophosphate or bactoprenol pyrophosphate), a lipid carrier molecule essential for the transport of peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane.[1][2] The synthesis of the bacterial cell wall is a cyclical process, and the dephosphorylation of C55-isoprenyl pyrophosphate to its monophosphate form is a crucial recycling step.[2]

Bacitracin's inhibitory action is contingent upon the presence of a divalent metal ion, typically Zn2+ or Mg2+.[3][4] The antibiotic, the metal ion, and the C55-isoprenyl pyrophosphate form a stable 1:1:1 ternary complex.[3][5] This complex formation effectively sequesters the C55-isoprenyl pyrophosphate, preventing its dephosphorylation by membrane-bound phosphatases.[2][3] Consequently, the lipid carrier cannot be recycled, leading to a depletion of the monophosphorylated form required for the subsequent steps of peptidoglycan synthesis. This interruption of the cell wall synthesis cascade results in a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately leading to cell lysis and bacterial death.[6]

Quantitative Data

The efficacy of bacitracin and its analogs can be quantified through various metrics, including binding affinity to its target and its inhibitory effects on bacterial growth.

Binding Affinity of Bacitracin and Analogs to C55-Isoprenyl Pyrophosphate

The dissociation constant (KD) is a measure of the binding affinity between a ligand (bacitracin) and its target (C55-isoprenyl pyrophosphate). A lower KD value indicates a stronger binding affinity. Recent studies have directly measured these interactions, providing valuable insights into the potency of bacitracin and its derivatives.[7]

| Compound | KD (nM) for C55-Isoprenyl Pyrophosphate | Stoichiometry (Antibiotic:C55PP) |

| Bacitracin A | 11.6 ± 9.3 | 1:1 |

| Analog 9 | Not explicitly stated, but noted as nearly twice as strong as Bacitracin A | 2:1 |

| Analog 11 | Not explicitly stated, but noted as having slightly stronger binding affinity than Bacitracin A | 2:1 |

Data sourced from a 2024 study on rationally designed bacitracin variants.[7]

Minimum Inhibitory Concentration (MIC) of Bacitracin

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical measure of an antibiotic's potency against specific bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Wild-Type Distribution (TECOFF) | ≤ 256 |

| Staphylococcus aureus | Resistant Strains | ≥ 512 |

| Enterococcus faecalis | Wild-Type | 32-48 |

| Enterococcus faecalis | uppP mutant | 3-6 |

| Enterococcus faecalis | uppP overexpressed | 128 - ≥256 |

Data compiled from studies on bacitracin resistance in Staphylococcus aureus and Enterococcus faecalis.[6][8]

Half-Maximal Inhibitory Concentration (IC50) of Bacitracin

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

| Microorganism | Bacitracin IC50 (mg/L) | Bacitracin + His6-OPH IC50 (mg/L) |

| Agrobacterium tumefaciens B-8833 | > 500 | 150 |

| Escherichia coli DH5α | > 500 | > 500 |

| Pseudomonas sp. 78G | > 500 | 160 |

| Bacillus subtilis B-522 | 1.8 | 1.8 |

| Candida sp. | 150 | 100 |

| Cryptococcus albidus | 12 | 12 |

| Kluyveromyces marxianus | 25 | 10 |

| Pachysolen tannophilus | 85 | 10 |

| Saccharomyces cerevisiae | 100 | 25 |

| Torulopsis spp. | 120 | 35 |

| Trichosporon beigelii | 150 | 50 |

Data from a study on a universal antimicrobial combination of Bacitracin and His6-OPH.

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of bacitracin against a bacterial strain.[9][10]

Materials:

-

Bacitracin stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to ~5 x 10^5 CFU/mL

-

Sterile pipette tips and multichannel pipette

-

Incubator (35°C ± 2°C)

-

Plate reader (optional, for OD600 measurements)

Procedure:

-

Prepare Bacitracin Dilutions: a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the bacitracin stock solution (at twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).

-

Inoculation: a. Add 100 µL of the prepared bacterial inoculum to each well (1 through 12), resulting in a final volume of 200 µL in wells 2-12 and 300 µL in well 1 (the excess in well 1 is from the initial stock addition and does not affect the final concentration in the subsequent wells). The final bacterial concentration in each well will be approximately 2.5 x 10^5 CFU/mL.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

-

Result Determination: a. The MIC is determined as the lowest concentration of bacitracin at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

Protocol for In Vitro Inhibition of C55-Isoprenyl Pyrophosphate Phosphatase

This protocol is designed to directly measure the inhibitory effect of bacitracin on the dephosphorylation of C55-isoprenyl pyrophosphate.[3][11]

Materials:

-

Membrane preparation from a suitable bacterial strain (e.g., Staphylococcus aureus or Micrococcus luteus) containing C55-isoprenyl pyrophosphate phosphatase.

-

Radiolabeled [³²P]C55-isoprenyl pyrophosphate substrate.

-

Bacitracin solution.

-

Divalent cation solution (e.g., 10 mM MgCl₂ or ZnCl₂).

-

Tris-HCl buffer (pH 8.5).

-

EDTA solution (to chelate divalent cations and stop the reaction).

-

Thin-layer chromatography (TLC) system for separating the pyrophosphate and monophosphate forms of the lipid.

-

Phosphorimager or scintillation counter for quantification of radioactivity.

Procedure:

-

Reaction Setup: a. In a microcentrifuge tube, combine the Tris-HCl buffer, the divalent cation solution, and the bacitracin solution at the desired concentrations. b. Add the membrane preparation to the mixture. c. Pre-incubate the mixture for 10 minutes at 37°C to allow for the formation of the bacitracin-metal-enzyme complex.

-

Initiation of Reaction: a. Add the [³²P]C55-isoprenyl pyrophosphate substrate to initiate the enzymatic reaction. b. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: a. Stop the reaction by adding an excess of EDTA solution.

-

Extraction and Separation: a. Extract the lipids from the reaction mixture using an appropriate organic solvent system (e.g., chloroform/methanol). b. Spot the extracted lipids onto a silica gel TLC plate. c. Develop the TLC plate in a suitable solvent system to separate the [³²P]C55-isoprenyl pyrophosphate from the dephosphorylated product, [³²P]C55-isoprenyl phosphate.

-

Quantification: a. Visualize the separated radioactive lipids using a phosphorimager. b. Quantify the radioactivity in the spots corresponding to the substrate and the product to determine the percentage of dephosphorylation. c. Compare the results from reactions with and without bacitracin to calculate the percentage of inhibition.

Visualizations

Signaling Pathway: Peptidoglycan Synthesis and Bacitracin Inhibition

Caption: Peptidoglycan synthesis pathway and the inhibitory action of bacitracin.

Experimental Workflow: MIC Determination by Broth Microdilution

References

- 1. BcrC from Bacillus subtilis acts as an undecaprenyl pyrophosphate phosphatase in bacitracin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action of Bacitracin: Complexation with Metal Ion and C55-Isoprenyl Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Nature of bacitracin resistance in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Undecaprenyl pyrophosphate phosphatase confers low-level resistance to bacitracin in Enterococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. Towards discovery of inhibitors of the undecaprenyl-pyrophosphate phosphatase BacA by virtual high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Landscape of Bacitracin A: A Technical Guide for Researchers

Introduction

Bacitracin A is the principal and most potent component of the bacitracin complex, a mixture of cyclic polypeptides produced by Bacillus subtilis and Bacillus licheniformis.[1] For decades, it has been a cornerstone in topical antibacterial preparations, valued for its efficacy against a wide spectrum of Gram-positive pathogens. This technical guide provides an in-depth exploration of the core biochemical properties of bacitracin A, tailored for researchers, scientists, and drug development professionals. The following sections will delve into its mechanism of action, quantitative data on its antimicrobial activity and target binding, detailed experimental protocols, and a summary of its pharmacokinetic profile.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Bacitracin A exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity.[2][3] Its primary molecular target is C55-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate), a lipid carrier molecule crucial for the transport of peptidoglycan precursors across the bacterial cell membrane.[1][2]

The mechanism unfolds in a multi-step process that is dependent on the presence of a divalent metal ion, typically zinc (Zn²⁺).[2] Bacitracin A forms a stable ternary complex with the divalent cation and C55-isoprenyl pyrophosphate.[2] This complexation effectively sequesters the lipid carrier, preventing its dephosphorylation to C55-isoprenyl phosphate. The regeneration of the lipid carrier is a critical step in the peptidoglycan synthesis cycle. By halting this recycling process, bacitracin A obstructs the transport of N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) precursor units from the cytoplasm to the growing cell wall.[2] This disruption leads to the cessation of peptidoglycan synthesis, resulting in a weakened cell wall and eventual cell lysis due to osmotic pressure.[2]

Quantitative Data

Antimicrobial Spectrum and Potency

Bacitracin A is primarily effective against Gram-positive bacteria.[4] Its activity against Gram-negative bacteria is limited due to the presence of an outer membrane that hinders access to the cell wall. The potency of bacitracin A is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | ATCC 29213 | 0.5 - 2 | [5] |

| Streptococcus pyogenes | Clinical Isolates | 0.03 - 0.25 | [5] |

| Enterococcus faecalis | VRE strains | 16 - >128 | [6] |

| Clostridium difficile | Clinical Isolates | 0.25 - 2 | [6] |

Table 1: Minimum Inhibitory Concentration (MIC) of Bacitracin A against select Gram-positive bacteria.

Binding Affinity to C55-Isoprenyl Pyrophosphate (C55PP)

The interaction between bacitracin A and its target, C55PP, has been quantified using techniques such as isothermal titration calorimetry (ITC). The dissociation constant (KD) is a measure of the binding affinity, with a lower KD value indicating a stronger interaction.

| Compound | KD (nM) | Stoichiometry (Antibiotic:C55PP) | Reference |

| Bacitracin A | 25.5 ± 7.0 | 1:1 | [7] |

| Analogue 9 | 11.6 ± 9.3 | 2:1 | [7] |

Table 2: Binding Affinity of Bacitracin A and an analogue to C55PP.

Pharmacokinetic Properties

Systemic use of bacitracin is limited due to nephrotoxicity.[4] When administered topically, systemic absorption is minimal. However, intramuscular injection leads to rapid and complete absorption.[4]

| Parameter | Value | Route of Administration | Reference |

| Bioavailability | Poor | Topical | [4] |

| Bioavailability | Complete and Rapid | Intramuscular | [4] |

| Half-life | ~1.5 hours | Intramuscular | [8] |

| Protein Binding | Minimal | - | [4] |

| Excretion | Primarily renal (IM) | Intramuscular | [4] |

Table 3: Summary of Pharmacokinetic Parameters of Bacitracin.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[9][10]

Materials:

-

Bacitracin A stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.[9]

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for spectrophotometric reading)

Procedure:

-

Preparation of Antibiotic Dilutions: a. Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate. b. Add 50 µL of the bacitracin A stock solution (at twice the highest desired final concentration) to the first column of wells. c. Perform a serial two-fold dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration range. Discard 50 µL from the last column of dilutions.

-

Inoculation: a. Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after adding 50 µL of the inoculum. c. Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).

-

Controls: a. Growth Control: Wells containing CAMHB and the bacterial inoculum, but no antibiotic. b. Sterility Control: Wells containing only CAMHB to check for contamination.

-

Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation of Results: a. The MIC is determined as the lowest concentration of bacitracin A at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).[11]

Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

ITC directly measures the heat released or absorbed during a biomolecular binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[7][12]

Materials:

-

Isothermal titration calorimeter

-

Purified bacitracin A

-

Large unilamellar vesicles (LUVs) containing a known concentration of C55-isoprenyl pyrophosphate (e.g., 1.5% C55PP in DOPC)

-

Degassed buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.3 mM ZnSO₄, pH 7.5)[7]

Procedure:

-

Sample Preparation: a. Prepare a solution of bacitracin A in the degassed buffer at a known concentration (e.g., 10-50 µM). b. Prepare a suspension of C55PP-containing LUVs in the same degassed buffer at a concentration approximately 10-20 times that of the bacitracin A solution. c. Thoroughly degas both solutions immediately before the experiment to prevent bubble formation.

-

Instrument Setup: a. Set the experimental temperature (e.g., 25°C).[7] b. Load the bacitracin A solution into the sample cell of the calorimeter. c. Load the LUV suspension into the injection syringe.

-

Titration: a. Perform a series of small, sequential injections (e.g., 5-10 µL) of the LUV suspension into the sample cell containing bacitracin A. b. Allow the system to equilibrate after each injection and measure the heat change.

-

Data Analysis: a. The raw data will be a series of heat-release or absorption peaks corresponding to each injection. b. Integrate the area under each peak to determine the heat change per injection. c. Plot the heat change per mole of injectant against the molar ratio of LUVs to bacitracin A. d. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to calculate the KD, n, and ΔH.[7]

Bacitracin A remains a significant antibiotic, particularly in topical applications, due to its potent activity against Gram-positive bacteria and its unique mechanism of action targeting a fundamental process in bacterial cell wall biosynthesis. This guide has provided a comprehensive overview of its biochemical properties, including quantitative data on its efficacy and target affinity, detailed experimental methodologies for its characterization, and a summary of its pharmacokinetic profile. For researchers and drug development professionals, a thorough understanding of these core principles is essential for the rational design of novel antimicrobial agents and the continued effective use of this classic antibiotic in the face of evolving bacterial resistance.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. High-resolution crystal structure reveals molecular details of target recognition by bacitracin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dentalcare.com [dentalcare.com]

- 4. Bacitracin Topical - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

Bacitracin's Spectrum of Antibacterial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacitracin, a polypeptide antibiotic produced by Bacillus subtilis and Bacillus licheniformis, has long been a staple in topical antibacterial preparations.[1][2][3] Its unique mechanism of action, targeting a crucial step in bacterial cell wall synthesis, renders it highly effective against a specific range of pathogens. This technical guide provides an in-depth analysis of bacitracin's spectrum of antibacterial activity, complete with quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and testing workflows. Understanding the nuances of its activity is paramount for its effective use in research and the development of new antibacterial strategies.

Mechanism of Action

Bacitracin's primary mode of action is the inhibition of peptidoglycan synthesis, an essential process for maintaining the structural integrity of the bacterial cell wall.[4][5] It specifically targets the lipid carrier molecule, C55-isoprenyl pyrophosphate (also known as bactoprenol pyrophosphate), which is responsible for transporting peptidoglycan precursors across the cell membrane.[2][4][6] Bacitracin binds to this carrier, preventing its dephosphorylation and subsequent recycling. This disruption halts the cell wall synthesis process, ultimately leading to cell lysis and bacterial death.[4][6] This targeted action makes bacitracin particularly effective against bacteria with a thick, exposed peptidoglycan layer.[4]

Figure 1: Bacitracin's inhibition of the peptidoglycan synthesis cycle.

Spectrum of Antibacterial Activity

Bacitracin exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria.[1][4] Its effectiveness against Gram-negative bacteria is limited due to the presence of an outer membrane that acts as a physical barrier, preventing the antibiotic from reaching its target in the cell wall.[4]

Gram-Positive Bacteria

Bacitracin is highly effective against a wide range of Gram-positive organisms. This includes medically important species such as Staphylococcus aureus, Streptococcus pyogenes, and various Clostridium species.[4][7]

| Organism | MIC Range (µg/mL) | Zone of Inhibition (mm) | Reference(s) |

| Staphylococcus aureus | ≤0.03 - 700 | - | [2] |

| Staphylococcus epidermidis | 0.25 - >16 | 12 | [2][3] |

| Streptococcus pyogenes (Group A) | 0.5 - >16 | ~12 | [2][8] |

| Clostridium perfringens | 4 - >256 | - | [9][10] |

Note: MIC (Minimum Inhibitory Concentration) values can vary significantly based on the strain and testing methodology.

Gram-Negative Bacteria

While generally considered ineffective against Gram-negative bacteria, bacitracin does show some activity against a limited number of species, such as those belonging to the genus Neisseria.[7][11] However, most Gram-negative bacilli are resistant.[11] Recent research has explored nano-formulations of bacitracin to enhance its activity against Gram-negative bacteria by facilitating its passage through the outer membrane.[1]

| Organism | MIC Range (µg/mL) | Zone of Inhibition (mm) | Reference(s) |

| Escherichia coli | - | 10 (chitosan-decorated) | [7] |

| Pseudomonas aeruginosa | - | 31 (chitosan-decorated) | [7] |

Experimental Protocols for Susceptibility Testing

The susceptibility of a bacterial isolate to bacitracin can be determined using several standard laboratory methods. The two most common are the disk diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Bacitracin Disk Diffusion Susceptibility Test

This method is widely used for the presumptive identification of Streptococcus pyogenes (Group A Streptococci), which are characteristically susceptible to low concentrations of bacitracin.[3][5][8]

Principle: A paper disk impregnated with a standardized amount of bacitracin (typically 0.04 units) is placed on an agar plate inoculated with the test organism.[5][8] As the antibiotic diffuses into the medium, it inhibits the growth of susceptible bacteria, creating a "zone of inhibition" around the disk.[5][12]

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.[8]

-

Using a sterile swab, inoculate a blood agar plate to create a uniform lawn of bacterial growth.[5][8]

-

Aseptically place a 0.04 U bacitracin disk onto the inoculated surface.[3][5]

-

Gently press the disk to ensure complete contact with the agar.[3][5]

-

Incubate the plate at 35-37°C for 18-24 hours in an atmosphere of 5-10% CO2 for streptococci.[3][5]

-

Measure the diameter of the zone of inhibition. A zone of any diameter is considered indicative of susceptibility for the presumptive identification of S. pyogenes.[8]

Figure 2: Workflow for the bacitracin disk diffusion susceptibility test.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[13]

Procedure:

-

Prepare serial twofold dilutions of bacitracin in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[1]

-

Adjust the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1]

-

Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.[1]

-

The MIC is the lowest concentration of bacitracin at which no visible bacterial growth is observed.[1][13]

Mechanisms of Resistance

Bacterial resistance to bacitracin can emerge through several mechanisms. One of the primary mechanisms involves the expression of ATP-binding cassette (ABC) transporters that actively pump the antibiotic out of the cell.[14][15] In some bacteria, such as Staphylococcus aureus, resistance is often conferred by bcr (bacitracin resistance) operons, which can be located on plasmids.[16] These operons encode for proteins that form an efflux pump.[16][17] Another mechanism involves the increased phosphorylation of the lipid carrier, which can reduce the binding of bacitracin.[17]

Figure 3: Key mechanisms of bacterial resistance to bacitracin.

Conclusion

Bacitracin remains a valuable antibiotic due to its potent activity against a specific spectrum of Gram-positive bacteria and its unique mechanism of action. A thorough understanding of its antibacterial profile, the standardized methods for susceptibility testing, and the evolving mechanisms of resistance is crucial for its continued effective application in both clinical and research settings. This guide provides a foundational resource for professionals engaged in the study and development of antibacterial agents.

References

- 1. Synthesis, construction, and evaluation of self-assembled nano-bacitracin A as an efficient antibacterial agent in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacitracin - Wikipedia [en.wikipedia.org]

- 3. Bacitracin Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 4. What is the mechanism of Bacitracin? [synapse.patsnap.com]

- 5. microbiologyinfo.com [microbiologyinfo.com]

- 6. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formulation, In Vitro Characterization and Antibacterial Activity of Chitosan-Decorated Cream Containing Bacitracin for Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Bacitracin, Bacitracin Zinc (Topical) Monograph for Professionals - Drugs.com [drugs.com]

- 12. vumicro.com [vumicro.com]

- 13. idexx.com [idexx.com]

- 14. researchgate.net [researchgate.net]

- 15. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Genes Involved in Bacitracin Resistance in Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Bacitracin Zinc

Introduction

Bacitracin is a potent polypeptide antibiotic produced by strains of Bacillus subtilis and Bacillus licheniformis.[1][2] First isolated in 1945, it has a long history of clinical use, primarily in topical formulations, for treating infections caused by Gram-positive bacteria.[3][4] Commercial bacitracin is a mixture of at least nine related cyclic peptides, with bacitracin A being the most abundant and biologically active component.[4][5] The antibiotic's efficacy and stability are significantly enhanced by the formation of a complex with a zinc ion, forming bacitracin zinc.[2][6] This guide provides a detailed examination of the molecular structure of the bacitracin zinc complex, the coordination of the zinc ion, the structural basis for its mechanism of action, and the experimental protocols used for its characterization.

Core Molecular Structure of Bacitracin A

Bacitracin A is a dodecapeptide with a complex cyclic architecture. Its structure consists of a peptide ring closed by an isopeptide bond between the C-terminal carboxyl group of the L-asparagine residue and the ε-amino group of the L-lysine residue.[5] A defining feature is the N-terminal thiazoline ring, which is formed by the condensation of the first two amino acids, L-isoleucine and L-cysteine.[7]

The primary amino acid sequence of the linear peptide precursor is: L-Ile¹-L-Cys²-L-Leu³-D-Glu⁴-L-Ile⁵-L-Lys⁶-D-Orn⁷-L-Ile⁸-D-Phe⁹-L-His¹⁰-D-Asp¹¹-L-Asn¹²

This combination of L- and D-amino acids is characteristic of non-ribosomally synthesized peptides.

The Role of Zinc: Coordination and the Active Complex

Bacitracin is a metalloantibiotic, requiring a divalent metal ion for its antibacterial activity.[8] The zinc complex is not only more stable but represents the active form that recognizes its biological target.[2][3]

Binary Complex (Bacitracin-Zn²⁺): In the absence of its target, bacitracin A forms a binary complex with a zinc ion. Spectroscopic studies, including Nuclear Magnetic Resonance (NMR), have indicated that the zinc ion is coordinated by at least three endogenous ligands from the peptide: the sp² nitrogen of the thiazoline ring, the carboxyl side chain of D-Glu⁴, and the imidazole side chain of L-His¹⁰.[7][8] The N-terminal amino group is also a potential fourth ligand, which would result in a square planar coordination geometry.[7]

Ternary Complex (Bacitracin-Zn²⁺-Lipid Pyrophosphate): The biologically crucial structure is a ternary complex formed between bacitracin, a zinc ion, and its target, C₅₅-isoprenyl pyrophosphate (C₅₅-PP). High-resolution X-ray crystallography has revealed that in this state, the antibiotic undergoes a significant conformational change, wrapping tightly around the pyrophosphate headgroup of the lipid carrier.[7] This complex is further stabilized by a sodium ion, which bridges oxygen atoms from the pyrophosphate with atoms on the antibiotic.[7] The zinc ion is central to this interaction, mediating the binding between the antibiotic and its target. The coordination involves the thiazoline nitrogen, the N-terminal amino group, and the pyrophosphate itself, highlighting the essential role of the metal ion in target recognition.[3][7]

Quantitative and Physicochemical Data

The properties and composition of bacitracin zinc are well-defined by pharmacopoeial standards.

| Property | Value | Source |

| Appearance | White or pale brownish-yellow powder | [1] |

| pH | 6.0 - 7.5 (in aqueous solution) | [1][9] |

| Zinc Content | 4.0% - 6.0% (calculated on dried basis) | [9] |

| Loss on Drying | Not more than 5.0% | [1][9] |

| Component | Content Specification | Source |

| Bacitracin A | Major component (≥ 40.0% of total area) | [5][9] |

| Sum of Bacitracins A, B1, B2, B3 | ≥ 70.0% of total area | [9] |

| Bacitracin F | ≤ 6.0% | [9] |

| Early Eluting Peptides | ≤ 20.0% | [9] |

| Interaction | Distance (Å) | Source |

| Zn²⁺ ↔ Pyrophosphate Oxygen | 2.0 - 2.1 | [7] |

| Na⁺ ↔ Pyrophosphate Oxygen | 2.3 - 2.4 | [7] |

| Asn¹² Side Chain ↔ Pyrophosphate Oxygen | 2.8 | [7] |

| Asp¹¹ Main Chain NH ↔ Pyrophosphate Oxygen | 2.9 | [7] |

| His¹⁰ Main Chain NH ↔ Pyrophosphate Oxygen | 2.8 | [7] |

Structural Basis of the Mechanism of Action

Bacitracin zinc exerts its antibacterial effect by disrupting the synthesis of the bacterial cell wall.[4][10] Its specific target is C₅₅-isoprenyl pyrophosphate (C₅₅-PP), a lipid carrier molecule essential for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the growing cell wall.[11][12]

The process, known as the lipid II cycle, requires the dephosphorylation of C₅₅-PP to C₅₅-isoprenyl phosphate (C₅₅-P) to regenerate the carrier for another round of transport.[12] Bacitracin zinc binds with high affinity to C₅₅-PP, sequestering it and physically blocking the phosphatase enzyme from accessing its substrate.[11][12] This prevents the recycling of the lipid carrier, halting cell wall construction and ultimately leading to bacterial cell death due to osmotic pressure.[10] The high-resolution crystal structure shows how the antibiotic forms a rigid, amphipathic shell that completely envelops the hydrophilic pyrophosphate group, effectively hiding it from the aqueous environment and the relevant enzymes.[7][12]

References

- 1. cdn.who.int [cdn.who.int]

- 2. Bacitracin zinc | 1405-89-6 [chemicalbook.com]

- 3. Synthetic Studies with Bacitracin A and Preparation of Analogues Containing Alternative Zinc Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacitracin - Wikipedia [en.wikipedia.org]

- 5. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bacitracin and a bacitracin-zinc complex damage DNA and carbohydrate in the presence of iron and copper salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bacitracin Zinc [drugfuture.com]

- 10. What is the mechanism of Bacitracin? [synapse.patsnap.com]

- 11. Bacitracin Zinc | C66H101N17O16SZn | CID 70687193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Bacitracin's Molecular Siege on Bacterial Defenses: An In-depth Guide to the Inhibition of Peptidoglycan Synthesis

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the precise mechanism by which the antibiotic bacitracin inhibits bacterial cell wall synthesis.

This whitepaper provides a comprehensive technical overview of bacitracin's mechanism of action, focusing on its targeted inhibition of peptidoglycan synthesis, a process vital for bacterial survival. Through a detailed exploration of its molecular interactions, supported by quantitative data, experimental protocols, and illustrative diagrams, this guide serves as a critical resource for professionals in the fields of microbiology, pharmacology, and antibiotic development.

The Critical Role of Peptidoglycan in Bacterial Integrity

The bacterial cell wall, a structure of remarkable strength and complexity, is essential for maintaining cellular shape and resisting osmotic pressure. A key component of this wall is peptidoglycan, a mesh-like polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars, cross-linked by short peptide chains. The synthesis of this intricate structure is a multi-stage process, culminating in the extracellular space, and is a prime target for many antibiotics. Central to this process is the lipid carrier molecule, undecaprenyl phosphate (C₅₅-P), which transports the peptidoglycan precursors across the cell membrane.

Bacitracin's Point of Attack in the Peptidoglycan Synthesis Cycle

The synthesis of peptidoglycan is a cyclical process that relies on the regeneration of the C₅₅-P lipid carrier. After transporting the NAG-NAM-pentapeptide precursor (Lipid II) across the cell membrane and its incorporation into the growing peptidoglycan chain, the lipid carrier is left as undecaprenyl pyrophosphate (C₅₅-PP). For the synthesis cycle to continue, C₅₅-PP must be dephosphorylated back to C₅₅-P by the enzyme undecaprenyl pyrophosphate phosphatase (UppP).

Bacitracin's primary mode of action is to disrupt this crucial recycling step.[1][2] It forms a tight complex with C₅₅-PP, effectively sequestering it and preventing its dephosphorylation.[1][2] This leads to a depletion of the available C₅₅-P carriers, halting the transport of new peptidoglycan precursors and ultimately inhibiting cell wall synthesis, which results in cell death.[1][2]

Caption: Bacitracin inhibits the dephosphorylation of C₅₅-PP, halting the recycling of the lipid carrier.

The Molecular Triad: Bacitracin, a Divalent Metal Ion, and C₅₅-PP

The inhibitory action of bacitracin is not due to a simple one-to-one interaction. It requires the presence of a divalent metal ion, most effectively zinc (Zn²⁺), to form a stable ternary complex with C₅₅-PP.[2][3][4] The metal ion acts as a bridge, coordinating with both the bacitracin molecule and the pyrophosphate moiety of the lipid carrier.[2][3][4] This stable complex formation effectively sequesters the C₅₅-PP, rendering it inaccessible to the undecaprenyl pyrophosphate phosphatase enzyme.

Caption: Bacitracin, a metal ion, and C₅₅-PP form a stable inhibitory complex.

Quantitative Analysis of Bacitracin's Inhibitory Efficacy

The potency of bacitracin's inhibition has been quantified through various microbiological and biochemical assays. The following table summarizes key quantitative data.

| Parameter | Organism/System | Value |

| Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus | 0.25 - >16 µg/mL |

| Streptococcus pyogenes | 0.5 - >16 µg/mL | |

| Binding Affinity (Kd) for C₅₅-PP | In the presence of Zn²⁺ | 11.6 ± 9.3 nM |

Key Experimental Protocols

The elucidation of bacitracin's mechanism has been heavily reliant on in vitro assays that reconstruct parts of the peptidoglycan synthesis pathway. Below are detailed methodologies for two pivotal experiments.

In Vitro Peptidoglycan Synthesis Assay

This assay measures the overall synthesis of peptidoglycan from its precursors and is used to determine the inhibitory concentration of compounds like bacitracin.

Objective: To quantify the inhibition of peptidoglycan synthesis by bacitracin in a cell-free system.

Methodology:

-

Preparation of Membrane Fractions: Isolate cell membranes from a susceptible bacterial strain (e.g., Staphylococcus aureus) as they contain the necessary enzymes (MraY, MurG, PBPs) and endogenous lipid carriers.

-

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and ATP.

-

Addition of Inhibitor: Add varying concentrations of bacitracin (solubilized in an appropriate solvent) to the reaction tubes. Include a no-bacitracin control.

-

Pre-incubation: Pre-incubate the membrane fraction with the inhibitor for a defined period (e.g., 10 minutes at 37°C) to allow for binding.

-

Initiation of Synthesis: Start the reaction by adding the radiolabeled peptidoglycan precursors: UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid-(¹⁴C)pentapeptide.

-

Incubation: Incubate the reaction at 37°C for a period that allows for measurable peptidoglycan synthesis (e.g., 30-60 minutes).

-

Termination and Precipitation: Stop the reaction by adding a strong acid, such as 8% SDS or trichloroacetic acid (TCA), which also precipitates the newly synthesized polymeric peptidoglycan.

-

Filtration and Washing: Filter the reaction mixture through a glass fiber filter to capture the precipitated peptidoglycan. Wash the filter extensively to remove any unincorporated radiolabeled precursors.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the amount of newly synthesized peptidoglycan.

-

Data Analysis: Plot the percentage of inhibition against the bacitracin concentration to determine the IC₅₀ value.

Caption: Workflow for the in vitro peptidoglycan synthesis inhibition assay.

C₅₅-PP Phosphatase Activity Assay

This assay directly measures the enzymatic dephosphorylation of C₅₅-PP, allowing for a specific assessment of bacitracin's inhibitory effect on this step.

Objective: To directly measure the inhibition of undecaprenyl pyrophosphate phosphatase (UppP) by bacitracin.

Methodology:

-

Enzyme and Substrate Preparation: Use a purified or membrane preparation of UppP. Synthesize radiolabeled C₅₅-PP (e.g., with ³²P or ¹⁴C).

-

Reaction Mixture: Prepare a reaction buffer containing a suitable detergent (e.g., Triton X-100) to solubilize the lipid substrate.

-

Inhibitor and Metal Ion Addition: Pre-incubate varying concentrations of bacitracin with the C₅₅-PP substrate in the presence of a divalent metal ion (e.g., ZnCl₂) for a defined period (e.g., 10 minutes at room temperature) to allow for complex formation.

-

Initiation of Reaction: Start the enzymatic reaction by adding the UppP enzyme preparation.

-

Incubation: Incubate the reaction at 37°C for a suitable time (e.g., 15-30 minutes).

-

Lipid Extraction: Terminate the reaction by adding an organic solvent (e.g., n-butanol) to extract the lipids (substrate C₅₅-PP and product C₅₅-P).

-

Chromatographic Separation: Separate the substrate and product by thin-layer chromatography (TLC) on a silica gel plate using an appropriate solvent system.

-

Visualization and Quantification: Visualize the radiolabeled lipids using autoradiography or a phosphorimager. Quantify the spots corresponding to C₅₅-PP and C₅₅-P.

-

Data Analysis: Calculate the percentage of C₅₅-PP converted to C₅₅-P in the presence of different bacitracin concentrations. Plot the enzyme activity against the inhibitor concentration to determine the inhibition constant (Ki).

Caption: Workflow for the C₅₅-PP phosphatase inhibition assay.

Conclusion and Future Directions

Bacitracin's elegant and highly specific mechanism of inhibiting peptidoglycan synthesis by sequestering C₅₅-PP continues to make it a valuable tool in both clinical and research settings. The detailed understanding of its interaction with its target at a molecular level provides a solid foundation for the rational design of new antibiotics. Future research may focus on developing bacitracin analogs with improved pharmacokinetic properties and a broader spectrum of activity, leveraging the structural insights of the bacitracin-metal-C₅₅-PP complex. As antibiotic resistance remains a pressing global health challenge, the study of established antibiotics like bacitracin offers invaluable lessons for the development of the next generation of antimicrobial agents.

References

- 1. A classic antibiotic reimagined: Rationally designed bacitracin variants exhibit potent activity against vancomycin-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-resolution crystal structure reveals molecular details of target recognition by bacitracin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of Bacitracin: Complexation with Metal Ion and C55-Isoprenyl Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of bacitracin: complexation with metal ion and C 55 -isoprenyl pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bacitracin Synthesis by Bacillus licheniformis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacitracin, a potent cyclic polypeptide antibiotic, has been a cornerstone in both veterinary and clinical medicine for decades. Primarily produced by the Gram-positive bacterium Bacillus licheniformis, its synthesis is a complex, non-ribosomal process offering a fascinating subject for metabolic engineering and synthetic biology. This guide provides a comprehensive technical overview of the core aspects of bacitracin biosynthesis, its intricate regulatory networks, and detailed experimental protocols for its study and production enhancement.

Bacitracin is a mixture of related polypeptides, with bacitracin A being the most active component. It exerts its antibacterial effect by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier that transports peptidoglycan subunits across the cell membrane, thereby inhibiting bacterial cell wall synthesis. The molecule itself is a product of a large multi-enzyme complex known as a non-ribosomal peptide synthetase (NRPS).

The Bacitracin Biosynthetic Pathway

The synthesis of bacitracin is orchestrated by a large gene cluster, primarily the bac operon, which encodes the core NRPS machinery.

The Non-Ribosomal Peptide Synthetase (NRPS) Complex

The heart of bacitracin synthesis is the NRPS complex, comprised of three large enzymes encoded by the bacA, bacB, and bacC genes.[1] These enzymes work in an assembly-line fashion to sequentially add and modify the constituent amino acids.

-

BacA (598 kDa): Activates and polymerizes the first five amino acids in the bacitracin tail: L-Ile, L-Cys, L-Leu, D-Glu, and L-Ile.[1]

-

BacB (291 kDa): Responsible for the activation and incorporation of the subsequent amino acids.[1]

-

BacC (723 kDa): Completes the peptide chain by activating and adding the remaining amino acids and is involved in the cyclization of the final molecule.[1]

The synthesis process involves the formation of a thiazoline ring between the first two amino acids and the incorporation of several D-amino acids, which are isomerized from their L-forms.[1]

The bac Gene Cluster

The bac gene cluster contains the essential genes for bacitracin synthesis and self-resistance. Key components include:

-

bacA, bacB, bacC: Encode the three NRPS enzymes.

-

bacT: Encodes a type II thioesterase, which has been shown to positively influence bacitracin A yield.[1]

-

bacR, bacS: Encode a two-component regulatory system (TCS), BacRS, which plays a crucial role in sensing bacitracin levels and regulating the expression of resistance mechanisms.

-

bcrA, bcrB, bcrC: Encode an ATP-binding cassette (ABC) transporter that actively pumps bacitracin out of the cell, conferring self-resistance.

Regulatory Network of Bacitracin Synthesis

The production of bacitracin is tightly regulated by a complex network of transcription factors and signaling pathways, ensuring its synthesis is coordinated with cellular growth and environmental conditions.

Transcriptional Regulation

A key regulatory axis involves the interplay between the global transcription factors Spo0A and AbrB . Spo0A, a master regulator of sporulation and stationary phase processes, indirectly promotes bacitracin production by repressing the expression of abrB. AbrB, in turn, acts as a repressor by directly binding to the promoter of the bacABC operon.[1] Therefore, the inactivation of AbrB leads to an increase in bacitracin synthesis.[1]

Other transcription factors implicated in regulating bacitracin synthesis include those involved in carbon and nitrogen metabolism, such as CcpA, CcpC, CcpN, GlnR, CodY, and TnrA, as well as the phosphorus metabolism regulator PhoP.

Two-Component Systems and Self-Resistance

The BacRS two-component system is a critical element in the self-resistance mechanism of B. licheniformis. The sensor kinase, BacS, detects extracellular bacitracin, leading to the phosphorylation of the response regulator, BacR. Phosphorylated BacR then activates the expression of the bcrABC operon, which encodes the ABC transporter responsible for bacitracin efflux. This system allows the bacterium to survive the toxic effects of the antibiotic it produces.

Metabolic Engineering Strategies for Enhanced Production

Significant efforts have been dedicated to improving bacitracin yields through metabolic engineering. These strategies primarily focus on increasing the supply of precursor amino acids, enhancing energy and cofactor availability, and manipulating regulatory networks.

Table 1: Summary of Metabolic Engineering Strategies for Enhanced Bacitracin Production in B. licheniformis

| Strategy | Genetic Modification | Effect on Precursor/Cofactor | Bacitracin Titer Increase (%) | Reference |

| Strengthening Precursor Supply | ||||

| Aspartic Acid | ΔyveA, ΔaspA, ΔmalS, aspD, ansB, pycA, ecaA | Aspartic acid titer increased by 394.47% | 40.10 | |

| Lysine | ΔyaaO, ΔlysE, ddh, pycA, lysA, lysP, yvsH | Lysine titer increased by 52.78% | 28.95 | |

| Ornithine | ΔproB, ΔproJ, ΔargR:ppnk1 | Ornithine titer increased by 71.40% | 16.58 | |

| Cysteine | cysK, cysE, cysP, tcyP | Cysteine titer increased by 46.36% | 21.10 | |

| S-Adenosylmethionine | ΔmetN, ΔspeD, ΔmtnN, metK, metH, metP | SAM titer increased by 156% | 28.97 | |

| Branched-Chain Amino Acids | ΔlrpC, ilvBNfbr, leuAfbr, ybgE, yvbW, braB | Isoleucine, leucine, and valine increased by 226%, 190%, and 72% respectively | 36.52 | |

| Enhancing ATP and NADPH Supply | ||||

| ATP Supply | ΔcydB, qoxA, dcK | ATP content increased by 49.32% | 21.66 | |

| Oxygen Availability | vgb, bacT | - | 36.84 (Bacitracin A) | |

| TCA Cycle Flux | icd overexpression | ATP content increased by 73.7% | 11.5 | |

| NADPH Generation | zwf overexpression | NADPH content increased by 61.24% | 12.43 | |

| Transcription Factor Engineering | ||||

| AbrB Inactivation | ΔabrB | Over-expression of bacA | 17.50 | |

| Multi-factor Engineering | ΔccpC, ΔccpN, ΔphoP, tnrA, codY, glnR | ATP increased by 60.65%; NADPH increased by 54.74% | 35.72 |

* Indicates gene overexpression or feedback-resistant mutant.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of bacitracin synthesis.

Fermentation of B. licheniformis

-

Seed Culture Preparation:

-

Inoculate a single colony of B. licheniformis into 50 mL of Luria-Bertani (LB) medium in a 250 mL flask.

-

Incubate at 37°C with shaking at 220 rpm for 12-16 hours until the culture reaches an OD600 of 4.0-5.0.

-

-

Production Medium:

-

A typical fermentation medium contains (per liter): 100 g soybean meal, 45 g corn starch, 1 g (NH4)2SO4, and 6 g CaCO3. The pH is typically not adjusted before autoclaving.

-

-

Fermentation:

-

Inoculate 50 mL of production medium in a 250 mL flask with 1 mL of the seed culture.

-

Incubate at 37°C with shaking at 230 rpm for 48-72 hours.

-

Samples can be taken aseptically at various time points for analysis.

-

Gene Knockout in B. licheniformis using CRISPR-Cas9n

This protocol is adapted for the use of a CRISPR-Cas9 nickase system for efficient gene editing.

-

Plasmid Construction:

-

Construct a temperature-sensitive plasmid (e.g., based on pHY300PLK) containing the Cas9n gene under an inducible promoter (e.g., Pxyl) and a sgRNA expression cassette targeting the gene of interest.

-

Flank the sgRNA cassette with upstream and downstream homology arms (approx. 1 kb) of the target gene.

-

-

Transformation:

-

Prepare electrocompetent B. licheniformis cells.

-

Electroporate the constructed plasmid into the competent cells.

-

Select for transformants on LB agar containing the appropriate antibiotic at a permissive temperature (e.g., 30°C).

-

-

Gene Deletion and Plasmid Curing:

-

Inoculate a positive transformant into LB medium with the antibiotic and an inducer (e.g., xylose) and incubate at the permissive temperature.

-

After 24 hours, transfer an aliquot to fresh medium with the inducer and incubate for another 24 hours.

-

Plate the culture on antibiotic-containing plates and verify the gene knockout by colony PCR.

-

To cure the plasmid, cultivate the mutant strain in antibiotic-free medium at a non-permissive temperature (e.g., 42°C) for several generations.

-

Screen for colonies that have lost the plasmid by replica plating on plates with and without the antibiotic.

-

Quantification of Bacitracin by HPLC

-

Sample Preparation:

-

Centrifuge 1 mL of the fermentation broth at 12,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

-

Standard Preparation:

-

Prepare a stock solution of bacitracin standard (e.g., 1 mg/mL) in a suitable solvent, such as a solution containing EDTA to prevent chelation with metal ions.

-

Prepare a series of dilutions from the stock solution to generate a standard curve.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., ZORBAX SB-C18).

-

Mobile Phase A: 50 mM ammonium formate buffer (pH 4.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might be:

-

0-30 min: 23% to 30% B

-

30-40 min: 30% to 40% B

-

40-50 min: 40% B

-

50-51 min: 40% to 23% B

-

51-58 min: 23% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Calculate the concentration of bacitracin in the samples by comparing the peak areas to the standard curve.

-

Analysis of Intracellular Amino Acids by GC-MS

-

Cell Quenching and Extraction:

-

Rapidly cool a defined volume of cell culture in a dry ice/ethanol bath to quench metabolic activity.

-

Harvest the cells by centrifugation at 4°C.

-

Wash the cell pellet with a cold, non-aqueous solvent (e.g., pre-chilled methanol) to remove extracellular metabolites.

-

Extract the intracellular metabolites by resuspending the cell pellet in an extraction solvent (e.g., a mixture of methanol, chloroform, and water) and lysing the cells (e.g., by sonication or bead beating).

-

Centrifuge to pellet the cell debris and collect the supernatant containing the amino acids.

-

-

Derivatization:

-

Dry the extracted metabolites under a stream of nitrogen.

-

Derivatize the amino acids to make them volatile for GC analysis. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

Incubate the dried extract with the derivatization reagent at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system.

-

Use a suitable column (e.g., a 5% phenyl methylpolysiloxane column) and temperature program to separate the derivatized amino acids.

-

Identify and quantify the amino acids based on their retention times and mass spectra, using appropriate standards.

-

Conclusion

The synthesis of bacitracin by Bacillus licheniformis is a well-studied yet continuously evolving field. The elucidation of its biosynthetic pathway and regulatory networks has paved the way for targeted metabolic engineering strategies, leading to significant improvements in production titers. The experimental protocols outlined in this guide provide a foundation for researchers to further explore and manipulate this fascinating system. Future advancements in synthetic biology and systems biology will undoubtedly unlock new possibilities for optimizing bacitracin production and potentially generating novel, high-value bioactive peptides.

References

An In-Depth Technical Guide to the Nonribosomal Peptide Synthesis of Bacitracracin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonribosomal peptide synthesis (NRPS) of bacitracin, a potent antibiotic produced by select strains of Bacillus licheniformis and Bacillus subtilis. This document delves into the genetic and enzymatic machinery responsible for bacitracin biosynthesis, offering detailed insights for researchers, scientists, and professionals involved in drug development and microbial engineering.

Introduction to Bacitracin and its Nonribosomal Synthesis

Bacitracin is a cyclic polypeptide antibiotic with a broad spectrum of activity against Gram-positive bacteria.[1] Its unique structure, which includes both L- and D-amino acids and a thiazoline ring, is a hallmark of nonribosomal peptide synthesis. Unlike ribosomal protein synthesis, NRPS is a template-driven process carried out by large, multi-modular enzyme complexes known as nonribosomal peptide synthetases (NRPSs).[1] These enzymatic assembly lines offer a powerful platform for generating diverse and complex peptide natural products with significant therapeutic potential.

The Bacitracin Biosynthetic Gene Cluster and NRPS Architecture

The genetic blueprint for bacitracin synthesis is encoded within a dedicated gene cluster. In Bacillus licheniformis ATCC 10716, this cluster spans approximately 49 kilobases and is organized as an operon containing the core synthetase genes, bacA, bacB, and bacC.[2] These genes encode the three large, multi-modular nonribosomal peptide synthetases: BacA, BacB, and BacC.

The synthesis of bacitracin is a multi-step process orchestrated by these three synthetases, which are composed of a series of modules. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain and is further subdivided into specialized domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

-

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a 4'-phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the previous module.

-

Epimerization (E) domain: Converts an L-amino acid tethered to the T domain into its D-isoform.

-

Thioesterase (TE) domain: Catalyzes the release of the final polypeptide chain, often involving cyclization.

The modular organization of the bacitracin synthetases is as follows:

-

BacA (598 kDa): Comprises five modules responsible for incorporating L-Cys, L-Leu, D-Glu, L-Ile, and L-Lys. An epimerization domain is present in the third module to convert L-Glu to D-Glu.

-

BacB (297 kDa): Contains two modules that add D-Orn and L-Ile. An epimerization domain in the first module facilitates the conversion of L-Orn to D-Orn.

-

BacC (723 kDa): Consists of five modules that incorporate L-His, D-Asp, L-Asn, D-Phe, and L-Ile. Epimerization domains are located in the second and fourth modules for the formation of D-Asp and D-Phe, respectively. A terminal thioesterase (TE) domain is responsible for the final cyclization and release of the bacitracin molecule.

A putative cyclization domain within BacA is thought to be involved in the formation of the characteristic thiazoline ring from the N-terminal cysteine.[2]

Visualizing the Bacitracin Synthesis Pathway and its Genetic Organization

To better understand the intricate process of bacitracin biosynthesis, the following diagrams, generated using the DOT language, illustrate the key pathways and genetic structures.

Caption: Modular organization of the bacitracin NRPS assembly line.

Caption: Organization of the core bacitracin synthetase genes.

Regulation of Bacitracin Synthesis

The production of bacitracin is tightly regulated at the transcriptional level, involving a network of regulatory proteins. Key players in this regulatory cascade include:

-

Spo0A: A master regulator of sporulation and stationary phase processes, Spo0A positively influences bacitracin production.

-

AbrB: A transition state regulator that acts as a repressor of the bac operon. Spo0A indirectly activates bacitracin synthesis by repressing the expression of abrB.

-

BacRS (YclKJ): A two-component system that is involved in the bacitracin self-resistance mechanism.

Caption: Simplified regulatory network of bacitracin synthesis.

Quantitative Data on Bacitracin Production

Significant efforts have been made to enhance bacitracin production through metabolic engineering of the producing strains. The following tables summarize key quantitative data from various studies, highlighting the impact of genetic modifications on bacitracin yield.

| Genetic Modification | Strain | Bacitracin Yield (U/mL) | Fold Increase (%) | Reference |

| Wild Type | B. licheniformis DW2 | 742.43 | - | [3] |

| Overexpression of SAM synthetase (SAM2 from S. cerevisiae) | B. licheniformis DW2-K | 795.42 | 7.14 | [3] |

| Overexpression of Met synthetase (metH) and SAM synthetase (SAM2) | B. licheniformis DW2-KE | 839.54 | 13.08 | [3] |

| Deletion of Met exporter (metN) and overexpression of Met importer (metP) in DW2-KE | B. licheniformis DW2-KENP | 889.42 | 19.80 | [3] |

| Deletion of SAM degradation genes (mtnN, speD) in DW2-KENP | B. licheniformis DW2-KENPND | 957.53 | 28.97 | [3] |

| Fermentation Parameter Optimization | Organism | Optimized Conditions | Bacitracin Yield | Reference |

| Submerged Fermentation | B. licheniformis BCL-21 | pH 8.0, 37°C, 48h incubation, 150 rpm | 295.0 ± 1.34 IU/mL | |

| Solid-State Fermentation | B. subtilis BSG | 26.5h incubation, pH 5.67, 30.65°C | 8.72 µ g/100 mL | [4] |

Note: Direct comparison of yields between different studies can be challenging due to variations in strains, media, and analytical methods.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying and engineering bacitracin biosynthesis. These are not exhaustive step-by-step protocols but rather detailed outlines based on published research.

Heterologous Expression of the Bacitracin Gene Cluster in Bacillus subtilis

This protocol describes the general workflow for transferring the entire bacitracin biosynthetic gene cluster from B. licheniformis into a surrogate host like B. subtilis for improved genetic manipulation and production.

Workflow:

Caption: Workflow for heterologous expression of the bacitracin gene cluster.

Methodology:

-

Host Strain Preparation: A suitable B. subtilis host strain is chosen, often one with its native large NRPS gene clusters (e.g., for surfactin, srfA) deleted to reduce metabolic burden and potential recombination issues.

-

Vector Construction: A series of integration vectors are constructed, each containing a fragment of the bacitracin gene cluster flanked by homologous regions to the target integration site in the B. subtilis chromosome. These vectors also carry a selectable marker.

-